molecular formula C12H22N2O B13277522 4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol

4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol

Cat. No.: B13277522
M. Wt: 210.32 g/mol
InChI Key: DTZGGDZSNSUWJX-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol is a complex organic compound that features a pyrrole ring, a pentanol backbone, and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Alkylation: The pyrrole ring is then alkylated with a suitable alkyl halide to introduce the 1-methyl substituent.

    Aminomethylation: The resulting 1-methylpyrrole is then subjected to aminomethylation using formaldehyde and a secondary amine to introduce the aminomethyl group.

    Addition to Pentanol Backbone: The aminomethylated pyrrole is then reacted with 4-methylpentan-1-ol under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated analog.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated analogs.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2-carboxylic acid: Similar pyrrole ring structure but different functional groups.

    4-Methyl-2-pentanol: Similar pentanol backbone but lacks the pyrrole and amino substituents.

    N-Methylpyrrole: Similar pyrrole ring with a methyl substituent but lacks the pentanol backbone.

Uniqueness

4-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol is unique due to its combination of a pyrrole ring, a pentanol backbone, and a methylamino substituent. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

4-methyl-2-[(1-methylpyrrol-2-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C12H22N2O/c1-10(2)7-11(9-15)13-8-12-5-4-6-14(12)3/h4-6,10-11,13,15H,7-9H2,1-3H3

InChI Key

DTZGGDZSNSUWJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CC=CN1C

Origin of Product

United States

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